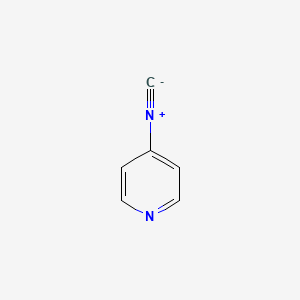
4-Isocyanopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanopyridine is an organic compound characterized by the presence of an isocyano group attached to the fourth position of a pyridine ring. This compound is part of the broader class of isocyanides, which are known for their unique reactivity due to the dichotomy between carbenoid and triple bond characters. The isocyanide functional group is highly relevant in various fields of science, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanopyridine typically involves the dehydration of formamides using reagents such as phosphorus oxychloride in the presence of triethylamine as a solvent at low temperatures (0°C). This method is efficient and yields high-purity isocyanides in a short amount of time .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar dehydration reactions, ensuring high yields and purity. The process involves parallel synthesis from small-scale reactions in microtiter plates to large-scale multigram reactions, avoiding aqueous workup to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isocyanopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The isocyano group can participate in substitution reactions, particularly in multicomponent reactions like the Ugi reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The Ugi reaction involves aldehydes, amines, carboxylic acids, and isocyanides to form α-aminoacyl amide derivatives.
Major Products: The major products formed from these reactions include various heterocycles and peptidomimetics, which have potential pharmaceutical applications .
Aplicaciones Científicas De Investigación
4-Isocyanopyridine is utilized in several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of heterocycles and in multicomponent reactions.
Biology: The compound is used in the development of peptidomimetics and other biologically active molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug discovery.
Mecanismo De Acción
The mechanism of action of 4-Isocyanopyridine involves its unique reactivity due to the isocyano group. The compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in various chemical reactions. In the Ugi reaction, for example, the isocyano group reacts with an imine and a carboxylic acid to form an acylated isoamide, which then rearranges to generate the final product .
Comparación Con Compuestos Similares
2-Bromo-6-isocyanopyridine: A stable isocyanide used in multicomponent reactions.
4-Cyanopyridine: Acts as a monodentate or bidentate ligand in transition metal complexes.
Uniqueness: 4-Isocyanopyridine is unique due to its specific position of the isocyano group on the pyridine ring, which imparts distinct reactivity and properties compared to other isocyanides. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H4N2 |
|---|---|
Peso molecular |
104.11 g/mol |
Nombre IUPAC |
4-isocyanopyridine |
InChI |
InChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H |
Clave InChI |
SSZKKPYAIRMYHZ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



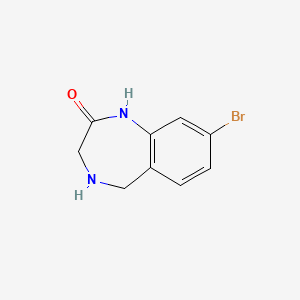
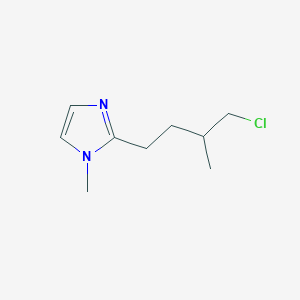
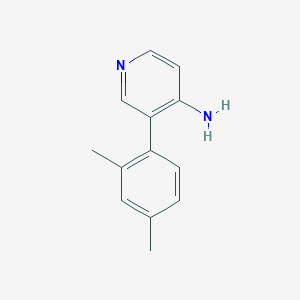
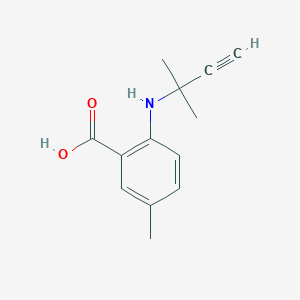
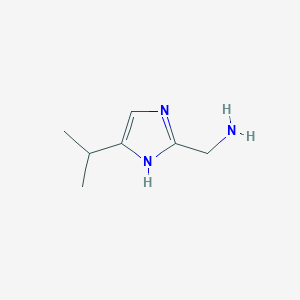
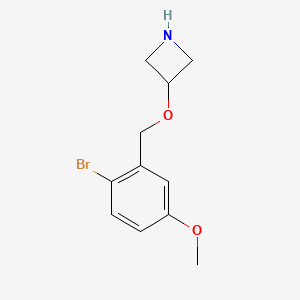
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)
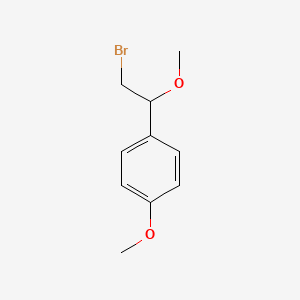
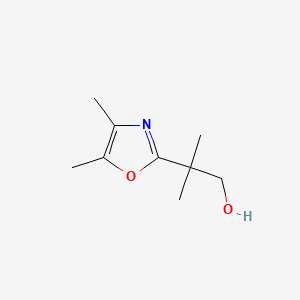

![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)

